molecular formula C6H7NOS B040813 2-[(S)-methylsulfinyl]pyridine CAS No. 114977-57-0

2-[(S)-methylsulfinyl]pyridine

Cat. No.: B040813
CAS No.: 114977-57-0
M. Wt: 141.19 g/mol
InChI Key: UWYSBYGJIUSXBJ-VIFPVBQESA-N
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Description

2-[(S)-Methylsulfinyl]pyridine is a chiral sulfoxide compound characterized by a pyridine ring substituted with a methylsulfinyl group (-S(O)CH₃) at the 2-position. The (S)-configuration at the sulfur atom confers stereochemical specificity, which is critical for its interactions in biological systems and synthetic applications. This compound has been identified as an intermediate metabolite in the biotransformation of zinc pyrithione (ZnPT) in mammals, alongside other sulfur-containing derivatives . Its chiral nature makes it relevant in asymmetric synthesis and pharmaceutical research, where enantioselectivity influences efficacy and toxicity profiles.

Properties

CAS No.

114977-57-0

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-[(S)-methylsulfinyl]pyridine

InChI

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1

InChI Key

UWYSBYGJIUSXBJ-VIFPVBQESA-N

SMILES

CS(=O)C1=CC=CC=N1

Isomeric SMILES

C[S@](=O)C1=CC=CC=N1

Canonical SMILES

CS(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylsulfinylpyridine typically involves the oxidation of 2-methylthiopyridine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Methylsulfinylpyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylsulfinylpyridine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: 2-Methylsulfonylpyridine.

    Reduction: 2-Methylthiopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(S)-2-Methylsulfinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the modulation of enzymes involved in oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-Methylsulfinylpyridine involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. In biological systems, it may modulate the activity of enzymes involved in redox reactions, thereby exerting its effects on oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The sulfur oxidation state and substituent arrangement significantly influence the chemical and biological properties of 2-[(S)-methylsulfinyl]pyridine compared to analogous compounds. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Sulfur Oxidation State Molecular Formula Molecular Weight (g/mol) Key Features
This compound +4 (sulfoxide) C₆H₇NOS 141.19 Chiral center (S-configuration), polar sulfoxide group
2-(Methylthio)pyridine -2 (thioether) C₆H₇NS 125.19 Non-polar, lipophilic; precursor in sulfoxide synthesis
2-(Methylsulfonyl)pyridine +6 (sulfone) C₆H₇NO₂S 157.19 Highly polar, stable; used in agrochemicals and drug synthesis
2-Pyridinethiol-1-oxide +2 (sulfenic acid) C₅H₅NOS 127.17 Reactive intermediate; prone to dimerization

Physicochemical Properties

  • Polarity and Solubility: The sulfoxide (this compound) exhibits moderate polarity, enhancing solubility in polar solvents compared to the non-polar thioether (2-(methylthio)pyridine). The sulfone derivative (2-(methylsulfonyl)pyridine) is highly polar due to its two electronegative oxygen atoms, making it water-miscible . Chirality in the sulfoxide influences crystalline packing and melting points, which are distinct from its racemic or achiral analogs.
  • Stability :

    • Sulfoxides like this compound are prone to oxidation to sulfones under strong oxidizing conditions. In contrast, thioethers oxidize to sulfoxides or sulfones depending on reaction intensity .

Research Findings and Data**

Metabolic Studies

  • In rats, this compound constitutes <5% of ZnPT metabolites, with rapid urinary excretion.

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